molecular formula C18H16ClFN2O B584834 N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride

N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride

Cat. No.: B584834
M. Wt: 330.8 g/mol
InChI Key: NBGAPTWZQXSEAA-UHFFFAOYSA-N
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Description

VU 0360172 hydrochloride is a chemical compound known for its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. It is characterized by its high selectivity and potency towards mGlu5 receptors, with minimal activity at other metabotropic glutamate receptor subtypes .

Preparation Methods

The synthesis of VU 0360172 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the synthesis of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide.

    Introduction of functional groups: The core structure is then modified to introduce the hydrochloride group, resulting in the final compound, VU 0360172 hydrochloride.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

VU 0360172 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl and pyridinecarboxamide moieties.

    Reduction: Reduction reactions can occur, especially at the ethynyl group.

    Substitution: Substitution reactions are common, particularly involving the fluorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

VU 0360172 hydrochloride is unique in its high selectivity and potency towards mGlu5 receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, making VU 0360172 hydrochloride a valuable tool in research and drug development.

Properties

IUPAC Name

N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17;/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGAPTWZQXSEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does chronic ethosuximide treatment impact the effectiveness of VU 0360172 in treating absence seizures?

A1: Research indicates that while chronic ethosuximide treatment successfully induces antiepileptogenesis in a rat model of absence seizures, it also appears to diminish the sensitivity to VU 0360172's anti-absence effects []. This suggests a potential downstream interaction between ethosuximide and mGluR5, though the exact mechanism remains unclear. Interestingly, this decreased sensitivity wasn't accompanied by changes in mGluR5 expression, indicating a more complex interaction than simple receptor downregulation [].

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